3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-3-1-12(9-15(14)20)18(24)21-13-7-10-2-4-16(23)22-6-5-11(8-13)17(10)22/h1,3,7-9H,2,4-6H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGAWKDZJETCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
The compound belongs to the class of pyrroloquinoline derivatives and is characterized by the presence of fluorine atoms and a benzamide moiety. Its structural components suggest potential interactions with biological targets that could lead to therapeutic applications.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin can act as inhibitors of coagulation factors such as Factor Xa and Factor XIa. For instance, a related study indicated that compounds derived from this scaffold exhibited IC50 values ranging from 0.7 to 40 µM against these factors, highlighting their potential as anticoagulants .
Anticancer Properties
The biological activity of this compound has also been explored in the context of cancer therapy. In vitro assays have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways critical for tumor growth .
Interaction with Receptors
Another area of interest is the compound's interaction with specific receptors. Research indicates that fluorinated derivatives can enhance binding affinity to certain receptors due to the electron-withdrawing nature of fluorine atoms. This property may improve the pharmacological profile of the compound .
Case Studies
- Inhibition of Coagulation Factors : A study focused on synthesizing derivatives based on pyrrolo[3,2,1-ij]quinolin demonstrated significant inhibitory effects on Factor Xa and Factor XIa. The best-performing compound achieved an IC50 value of 3.68 µM for Factor Xa .
- Cancer Cell Proliferation : In a series of experiments involving various cancer cell lines, compounds similar to this compound showed moderate to high potency in inhibiting cell growth. The underlying mechanism involved apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives that may exhibit enhanced properties.
Types of Reactions:
- Substitution Reactions: The presence of aromatic rings facilitates nucleophilic or electrophilic substitutions.
- Redox Reactions: The quinoline moiety can participate in redox reactions to modify its oxidation state.
Biology
In biological research, this compound is being investigated for its pharmacological potential:
- Pharmacophore Development: It is studied as a potential pharmacophore in drug discovery due to its ability to interact with biological targets.
- Enzyme Inhibition: Preliminary studies suggest it may inhibit specific enzymes involved in disease pathways.
Medicine
The therapeutic applications of this compound are particularly promising:
- Anticancer Activity: Research indicates that it may possess anticancer properties, making it a candidate for further investigation in oncology.
- Antimicrobial Properties: Its structural characteristics suggest potential efficacy against various microbial strains.
Industry
In industrial applications, the compound could be utilized as:
- Intermediate in Chemical Manufacturing: Its unique structure allows it to serve as an intermediate in the synthesis of other valuable compounds.
- Advanced Materials Development: The fluorinated nature may impart desirable properties for use in advanced materials.
Case Studies and Research Findings
Several studies have highlighted the potential of 3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell proliferation in vitro. Results indicated significant cytotoxicity against several cancer cell lines.
- Antimicrobial Studies : Research conducted at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains.
- Synthetic Applications : A recent synthesis report detailed methods for incorporating this compound into larger molecular frameworks aimed at developing new therapeutic agents.
Comparison with Similar Compounds
4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Structure : Bromine replaces fluorine at the para position of the benzamide ring.
- Key Differences: Molecular Weight: Higher due to bromine’s atomic mass (Br = 80 vs. F = 19). Stability: Bromine may increase susceptibility to metabolic oxidation compared to fluorine .
N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (Compound 22)
- Structure: Features an additional pyran ring fused to the pyrroloquinoline core.
- Synthesis: Reacted 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with methyl 2-phenylamino-3-dimethylaminopropanoate in acetic acid under reflux .
- Key Differences :
- Ring System : Expanded fused-ring system may restrict conformational flexibility.
- Polarity : The pyran oxygen introduces hydrogen-bonding capability absent in the target compound.
Modifications to the Pyrroloquinoline Core
Hybrid Thioxothiazolidinone Derivatives
- Example: (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one
- Structure: Replaces benzamide with a thioxothiazolidinone moiety.
- Synthesis: Reacted pyrrolo[3,2,1-ij]quinoline-1,2-dione with 2-thioxothiazolidin-4-one in acetic acid .
- Key Differences: Functional Groups: Thioxothiazolidinone introduces sulfur, enhancing redox activity. Molecular Weight: Higher (~340–589 g/mol) due to additional substituents.
8-(Furan-2-carbonyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (15b)
- Structure : Substitutes benzamide with a furan carbonyl group.
- Synthesis: Used 2-furoyl chloride with pyrroloquinoline derivatives in toluene with PdCl₂ catalysis .
- Key Differences :
- Aromaticity : Furan’s oxygen may alter π-π stacking interactions.
- Solubility : Likely more polar than the difluorobenzamide analog.
Fluorinated Analogs and Bioisosteres
5-Fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(quinolin-8-yl)benzamide
- Structure : Incorporates a triazolopyridine ring and trifluoropropoxy group.
- Fluorine Placement: Trifluoropropyl group may enhance membrane permeability .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
